BenchChemオンラインストアへようこそ!

Fosaprepitant

pharmacokinetics bioavailability CINV prophylaxis

Fosaprepitant (MK-0517, L-758,298) is the water-soluble phosphoryl prodrug of aprepitant, delivering rapid intravenous conversion and distinct PK advantages—shorter tmax and higher Cmax—over oral aprepitant. Clinically validated for CINV (57.8% delayed-phase protection with triple therapy) and PONV (35% relative risk reduction). For researchers and formulators: verify surfactant content; polysorbate 80-free equivalents (e.g., HTX-019) slash infusion-site reactions from 20% to 1%. Insist on ≥98% purity and validated bioequivalence. Ideal for analytical method development, ANDA filing, and preclinical CINV/PONV studies.

Molecular Formula C23H22F7N4O6P
Molecular Weight 614.4 g/mol
CAS No. 172673-20-0
Cat. No. B1673561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosaprepitant
CAS172673-20-0
SynonymsFosaprepitant;  L-758298;  L 758298;  L758298;  MK0517;  MK 0517;  MK-0517; 
Molecular FormulaC23H22F7N4O6P
Molecular Weight614.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1
InChIKeyBARDROPHSZEBKC-OITMNORJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fosaprepitant (CAS 172673-20-0): Procurement-Grade Water-Soluble NK1 Receptor Antagonist Prodrug for CINV and PONV Research


Fosaprepitant (MK-0517, L-758,298) is a water-soluble phosphoryl prodrug of aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin-1 (NK1) receptor [1]. Following intravenous administration, fosaprepitant is rapidly converted to aprepitant by endogenous phosphatases, achieving pharmacologically active concentrations of the parent drug [2]. Unlike aprepitant, which has very limited aqueous solubility, fosaprepitant is formulated for parenteral administration, enabling intravenous delivery for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [3]. Fosaprepitant exhibits minimal affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, distinguishing its mechanism from conventional antiemetics [4].

Why Fosaprepitant Cannot Be Simply Substituted: Prodrug Conversion Kinetics and Formulation-Dependent Safety Differentiate Procurement Decisions


Fosaprepitant's clinical utility is inextricably linked to its prodrug design and formulation composition, rendering it non-interchangeable with either oral aprepitant or alternative intravenous NK1 receptor antagonists. The rapid in vivo conversion of fosaprepitant to aprepitant via alkaline phosphatase yields distinct pharmacokinetic profiles compared to oral aprepitant, including a substantially shorter time to maximum plasma concentration (tmax) and higher peak exposure (Cmax) [1]. Furthermore, the commercial formulation of fosaprepitant contains polysorbate 80 as a solubilizing agent, which has been associated with infusion-site reactions and hypersensitivity events, whereas polysorbate 80-free formulations such as HTX-019 demonstrate significantly lower adverse event rates while maintaining bioequivalence [2]. These formulation-dependent safety profiles, combined with the inherent hydrolytic instability of fosaprepitant in aqueous solution, mean that procurement decisions must be based on specific product attributes—including surfactant content, stability specifications, and validated bioequivalence—rather than generic class membership [3].

Fosaprepitant Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Fosaprepitant vs. Oral Aprepitant: Pharmacokinetic Differentiation Supporting Parenteral Administration

In a direct head-to-head pharmacokinetic study in healthy subjects, intravenous fosaprepitant 115 mg demonstrated bioequivalence to oral aprepitant 125 mg in terms of total systemic exposure (AUC0–∞), while achieving a significantly higher peak plasma concentration and dramatically shorter time to maximum concentration [1]. The AUC0–∞ ratio (fosaprepitant/aprepitant) was 1.13 with a 90% confidence interval of 1.06 to 1.20, confirming comparable overall exposure [1]. Notably, the median tmax for fosaprepitant-derived aprepitant was 0.25 hours (15 minutes) compared to 4.0 hours for oral aprepitant, representing an approximately 16-fold faster onset of peak systemic drug levels [1].

pharmacokinetics bioavailability CINV prophylaxis

Fosaprepitant vs. Triple Therapy Alone: Superior Complete Protection in Cisplatin-Based CINV

A prospective randomized controlled trial in patients receiving three-day cisplatin-based chemotherapy (25 mg/m²/day) demonstrated that the addition of fosaprepitant to standard triple therapy significantly improved antiemetic protection [1]. During the overall phase (0–120 hours post-chemotherapy initiation), the total protection rate—defined as no vomiting, no rescue therapy, and no significant nausea—was 56.9% with fosaprepitant plus triple therapy compared to 40.4% with triple therapy alone (P = 0.018) [1]. The benefit was particularly pronounced during the delayed phase (24–120 hours), where the total protection rate was 57.8% versus 40.4% (P = 0.012) [1].

CINV cisplatin NK1 antagonist complete response

Fosaprepitant vs. Placebo: 17% Absolute Risk Reduction in Postoperative Nausea and Vomiting

In a large randomized, double-blind, placebo-controlled trial of 1,154 patients at high risk for postoperative nausea and vomiting (PONV) undergoing laparoscopic gastrointestinal surgery, the addition of single-dose fosaprepitant 150 mg IV to a dual prophylaxis regimen of dexamethasone and palonosetron significantly reduced the incidence of PONV during the first 24 postoperative hours [1]. The fosaprepitant group exhibited a PONV incidence of 32.4% compared to 48.7% in the placebo group, yielding an adjusted risk difference of -16.9 percentage points (95% CI: -22.4 to -11.4) and an adjusted risk ratio of 0.65 (95% CI: 0.57 to 0.76; P < 0.001) [1].

PONV laparoscopic surgery antiemetic prophylaxis

Polysorbate 80-Free Fosaprepitant Formulation (HTX-019): Equivalent Exposure with 20-Fold Lower Infusion-Related Adverse Events

A Phase I, open-label, randomized, two-way crossover bioequivalence study compared the pharmacokinetics and safety of HTX-019 (a polysorbate 80-free IV aprepitant formulation) with conventional fosaprepitant in healthy subjects [1]. Both formulations demonstrated bioequivalence, with 90% confidence intervals for AUC0–t, AUC0–inf, and Cmax falling within the 80–125% bounds [1]. Strikingly, within 1 hour following infusion initiation, only 1% (1/100) of HTX-019 recipients reported a treatment-emergent adverse event (TEAE), compared to 20% (20/100) of fosaprepitant recipients who reported 32 TEAEs [1]. Dyspnea occurred in three fosaprepitant recipients (at <1 min in two subjects) and was considered study-drug related, whereas the single dyspnea event with HTX-019 occurred at 120 hours and was attributed to a respiratory tract infection [1].

formulation polysorbate 80 adverse events bioequivalence

Two-Dose vs. One-Dose Fosaprepitant Regimen: Extended Dosing Increases CINV-Free Days by 2.1 Days

A randomized, parallel-group, open-label study evaluated the efficacy of two doses of fosaprepitant (administered on days 1 and 3) compared to a single dose (day 1 only) in patients receiving three-day cisplatin-based chemotherapy [1]. The average number of nausea and vomiting-free days (NCDs) was significantly higher in the two-dose group: 18.21 ± 3.40 days compared to 16.14 ± 5.20 days in the one-dose group, representing an increase of 2.07 NCDs (P = 0.001) [1]. Both regimens demonstrated comparable safety profiles, with all treatment-related adverse events being grade 1–2 [1].

dosing regimen CINV cisplatin multi-day chemotherapy

Fosaprepitant Procurement-Driven Application Scenarios Based on Quantitative Evidence


Prevention of Delayed-Phase CINV in Multi-Day Cisplatin Regimens

Fosaprepitant plus triple therapy achieves a total protection rate of 57.8% during the delayed phase (24–120 hours) compared to 40.4% with triple therapy alone, representing a 17.4 percentage point absolute improvement in patients receiving three-day cisplatin-based chemotherapy (25 mg/m²/day) [1]. This scenario is directly supported by prospective randomized controlled trial data demonstrating that fosaprepitant delays time to first vomiting and significantly improves delayed-phase complete response rates [1].

High-Risk Postoperative Nausea and Vomiting (PONV) Prophylaxis in Laparoscopic Surgery

In patients at high risk for PONV undergoing laparoscopic gastrointestinal surgery, the addition of single-dose fosaprepitant 150 mg IV to dexamethasone and palonosetron reduces the 24-hour PONV incidence from 48.7% to 32.4%—an absolute risk reduction of 16.9% and a 35% relative risk reduction (adjusted RR = 0.65, 95% CI: 0.57–0.76, P < 0.001) [2]. This application is grounded in a large (n=1,154) double-blind, randomized, placebo-controlled trial.

Polysorbate 80-Sensitive Patient Populations Requiring Parenteral NK1 Antagonism

For patients with known sensitivity to polysorbate 80 or those at elevated risk for infusion-site reactions, polysorbate 80-free fosaprepitant formulations (e.g., HTX-019) provide bioequivalent systemic aprepitant exposure while reducing the incidence of infusion-related adverse events from 20% to 1% within the first hour post-administration [3]. The AUC0–inf ratio of 0.98 (90% CI: 94.186–101.354) confirms pharmacokinetic equivalence to conventional fosaprepitant [3].

Extended Anti-Emetic Coverage for Three-Day Cisplatin Chemotherapy

A two-dose fosaprepitant regimen (days 1 and 3) increases nausea and vomiting-free days to an average of 18.21 ± 3.40 days compared to 16.14 ± 5.20 days with a single dose (P = 0.001), providing an additional 2.07 days of CINV protection without increasing the incidence or severity of adverse events [4]. This evidence supports extended-dosing protocols for multi-day highly emetogenic chemotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosaprepitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.